N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a compound with a molecular formula of C18H14N2O3S and a molecular weight of 338.38 g/mol. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide, also known as N-(2-oxo-2,3-dihydro-1H-indol-5-yl)naphthalene-1-sulfonamide, is a compound that belongs to the class of sulfonamides . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . This deficiency hampers the bacteria’s ability to synthesize DNA, RNA, and proteins, which are essential for their growth and reproduction .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from synthesizing essential biomolecules, leading to their eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide typically involves the reaction of 2-oxoindoline with naphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted naphthalene derivatives.
Scientific Research Applications
N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds have shown notable cytotoxicity toward various cancer cell lines.
3-alkenyl-oxindoles: These compounds have been evaluated for their antiproliferative effects and inhibitory activity on carbonic anhydrase isoforms.
Uniqueness
N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide is unique due to its specific structure, which combines the indole and naphthalene moieties
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18-11-13-10-14(8-9-16(13)19-18)20-24(22,23)17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGEHKCJIOHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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